molecular formula C24H20N4O5S B11213143 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11213143
M. Wt: 476.5 g/mol
InChI Key: LICOLLPEGWPDLM-UHFFFAOYSA-N
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Description

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes an oxadiazole ring, a thienopyrimidine core, and various functional groups such as ethoxy, methoxy, and phenyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is then coupled with the thienopyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O5S/c1-3-32-18-10-9-15(13-19(18)31-2)22-25-20(33-26-22)14-27-17-11-12-34-21(17)23(29)28(24(27)30)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

LICOLLPEGWPDLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4)OC

Origin of Product

United States

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